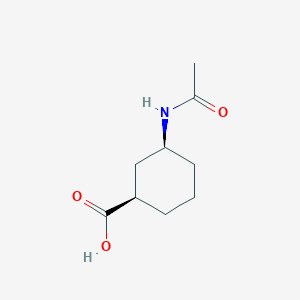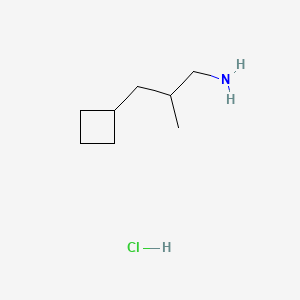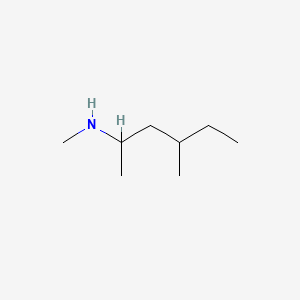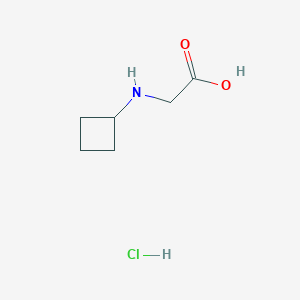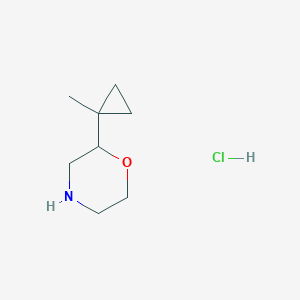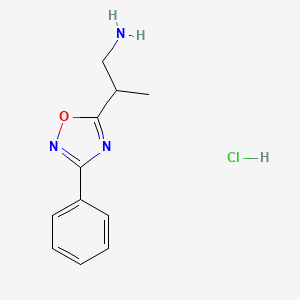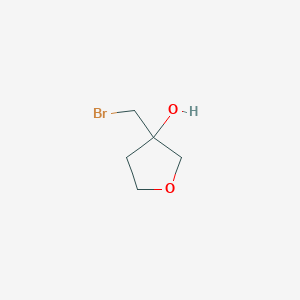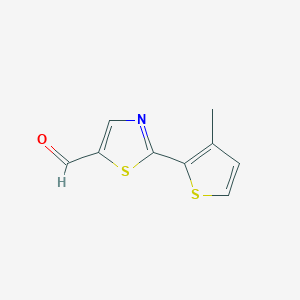![molecular formula C8H10ClNO B13508969 2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
2-Chloro-4-[(methylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a methylamino group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylamino)methyl]phenol typically involves the following steps:
-
Nucleophilic Aromatic Substitution: : The starting material, 2-chlorophenol, undergoes nucleophilic aromatic substitution with formaldehyde and methylamine. This reaction is facilitated by the electron-withdrawing chlorine atom, which activates the aromatic ring towards nucleophilic attack .
-
Reaction Conditions: : The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures. The presence of a base, such as sodium hydroxide, can enhance the reaction rate by deprotonating the phenol group, making it more nucleophilic .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : Reduction of the compound can lead to the formation of aminomethyl derivatives. Reducing agents such as sodium borohydride are commonly used .
-
Substitution: : The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Hydroxy derivatives.
Scientific Research Applications
2-Chloro-4-[(methylamino)methyl]phenol has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases .
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the methylamino group.
4-Chloro-2-methylphenol: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-[(methylamino)methyl]phenol is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3 |
InChI Key |
CTWJXRCNJWGXGY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


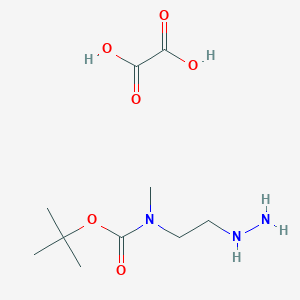
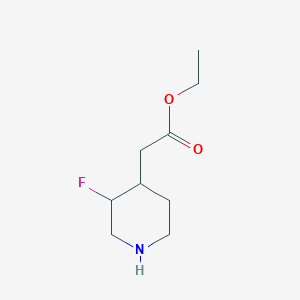
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

